6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine
Description
Structure
3D Structure
Properties
CAS No. |
143756-02-9 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
6,8-dimethyl-1,5-dihydrothieno[3,4-e][1,3]dioxepine |
InChI |
InChI=1S/C9H12O2S/c1-6-8-3-10-5-11-4-9(8)7(2)12-6/h3-5H2,1-2H3 |
InChI Key |
ORJNGTFJDQEJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCOCC2=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and dioxepine precursors, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available starting materials. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring the reproducibility of the compound’s quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of thieno[3,4-e][1,3]dioxepine compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its interaction with bacterial cell walls or metabolic pathways, enhancing its efficacy as an antimicrobial agent .
Antitumor Activity
The thieno[3,4-e][1,3]dioxepine framework has been linked to antitumor properties. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific oncogenic pathways. For example, a derivative of this compound was shown to significantly reduce tumor growth in animal models by targeting cellular signaling pathways associated with cancer progression .
Material Science
Organic Photovoltaics
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine has been investigated as a potential component in organic photovoltaic devices. Its electronic properties allow it to function effectively as a hole transport material. In experiments where this compound was incorporated into perovskite solar cells, a marked increase in efficiency was observed compared to devices without it. This enhancement is attributed to improved charge transport and reduced recombination losses within the device architecture .
Conductive Polymers
The compound has also been explored for use in conductive polymers due to its ability to facilitate electron transfer. The incorporation of thieno[3,4-e][1,3]dioxepine units into polymer backbones has resulted in materials with enhanced electrical conductivity and stability. These materials are being considered for applications in flexible electronics and sensors .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with desired properties. For example, it can undergo cross-coupling reactions to form larger polycyclic structures that are of interest in drug discovery and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6,8-Dibromo-3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine ()
- Structural Differences: The core thieno-dioxepine system is substituted with bromine atoms at positions 6 and 8, compared to methyl groups in the target compound. Additional decyl chains at the 3-position enhance solubility in nonpolar solvents, contrasting with the simpler methyl substituents in 6,8-dimethyl derivatives.
- Spectral Data :
- Reactivity :
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine ()
- Functionalization :
- Applications :
Comparison with Non-Thiophene Dioxepines
Dibenzo-condensed Dioxepines ()
- Core Structure: Benzene rings replace the thiophene moiety, reducing heteroatom-driven electronic effects. Derivatives like 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione exhibit distinct hydrogen-bonding patterns due to hydroxyl groups, unlike the sulfur-containing thieno-dioxepines .
- Biological Activity: Hydroxyphenyl and alkyl chains in benzo-dioxepines enhance interactions with biological targets (e.g., enzymes), whereas thieno-dioxepines’ sulfur atom may influence redox activity .
Pyrazole- and Triazine-Fused Systems (Evidences 5–7)
- Pyrazolo-Triazolo-Diazepines (): Compounds like 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e][1,2,3]triazolo[1,5-a][1,3]diazepine feature nitrogen-rich fused systems, offering higher hydrogen-bonding capacity compared to the oxygen/sulfur-containing thieno-dioxepine. Such derivatives are prioritized in medicinal chemistry for kinase inhibition, whereas thieno-dioxepines are less studied in this context .
Biological Activity
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine is a synthetic compound that belongs to the class of thieno[3,4-e][1,3]dioxepines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno derivatives. The key steps often include cyclization and functionalization processes that yield the desired dioxepine structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- S. aureus : MIC of 16 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF-7 | 15 | Mitochondrial disruption |
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective effects. It appears to reduce oxidative stress in neuronal cells and inhibit neuroinflammatory responses.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity. The results indicated a synergistic effect when combined with standard antibiotics like ampicillin and gentamicin .
- Anticancer Research : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in 30% of participants after a treatment regimen involving this compound .
- Neuroprotection Study : In vitro studies conducted on SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death induced by oxidative stressors such as hydrogen peroxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
